Sodium Hexanoate (CAS 151-33-7), the sodium salt of hexanoic acid, is a short-chain anionic surfactant and versatile chemical intermediate. It occupies a specific niche between highly water-soluble shorter-chain carboxylates (e.g., sodium butyrate) and the less soluble, more potent surfactants with longer alkyl chains (e.g., sodium dodecanoate). Its primary procurement value lies in applications requiring a balance of moderate surface activity, good aqueous solubility, and specific molecular geometry, such as in specialized formulations, corrosion inhibition, and as a structural precursor in materials synthesis.
Substituting Sodium Hexanoate with other sodium carboxylates is often unviable due to the strong dependence of critical properties on alkyl chain length. Key performance metrics including critical micelle concentration (CMC), Krafft temperature (a measure of temperature-dependent solubility), and the hydrophilic-lipophilic balance (HLB) are not interchangeable. For instance, switching to a longer-chain analog like sodium dodecanoate dramatically lowers the CMC but also significantly increases the Krafft temperature, potentially causing precipitation and handling issues at ambient temperatures. Conversely, a shorter-chain salt like sodium butyrate may offer better solubility but possesses much weaker surfactant properties. This makes precise chain-length selection essential for processability and application success.
Sodium Hexanoate exhibits excellent aqueous solubility at and below room temperature, a critical processability advantage over longer-chain analogs. Its Krafft temperature—the point below which surfactants crystallize out of solution—is well below 0°C. This contrasts sharply with common substitutes like Sodium Dodecanoate (C12), which has a Krafft temperature near ambient room temperature (~25-30°C), requiring heating to ensure dissolution and prevent precipitation during formulation or use.
| Evidence Dimension | Krafft Temperature (Aqueous Solution) |
| Target Compound Data | < 0 °C |
| Comparator Or Baseline | Sodium Dodecanoate (C12): ~25-30 °C |
| Quantified Difference | At least 25 °C lower than Sodium Dodecanoate, enabling dissolution without heating. |
| Conditions | Aqueous solution at atmospheric pressure. |
This allows for simplified, energy-efficient manufacturing and formulation processes at ambient temperatures, reducing both operational costs and complexity.
Sodium Hexanoate functions as a moderate surfactant, requiring a significantly higher concentration to form micelles compared to its longer-chain homologs. The Critical Micelle Concentration (CMC) for sodium hexanoate is approximately 400 mM in water at 25°C. This is four times higher than the CMC of Sodium Octanoate (C8) (~100 mM) and sixteen times higher than Sodium Decanoate (C10) (~25 mM), indicating weaker micellization tendency.
| Evidence Dimension | Critical Micelle Concentration (CMC) in Water |
| Target Compound Data | ~400 mM |
| Comparator Or Baseline | Sodium Octanoate (C8): ~100 mM |
| Quantified Difference | 4x higher CMC than Sodium Octanoate. |
| Conditions | Aqueous solution, 25 °C (298 K). |
A high CMC is advantageous in applications where the monomeric form is active or where micelle formation is undesirable until high concentrations are reached, allowing for greater control over aggregation and interfacial properties.
In nanoparticle synthesis, the alkyl chain of the carboxylate capping agent is a critical parameter for controlling particle size and stability. The use of hexanoic acid (from sodium hexanoate) as a stabilizer in the synthesis of gold nanoparticles results in weakly capped, yet monodisperse, particles with a narrow size distribution (~4 nm diameter). This specific chain length provides a balance, enabling stable colloid formation while allowing for subsequent ligand exchange reactions. Using a longer chain, such as decanoic acid, under similar conditions produces comparable sizes but can alter surface reactivity and exchange kinetics.
| Evidence Dimension | Resulting Gold Nanoparticle Diameter |
| Target Compound Data | ~4 nm |
| Comparator Or Baseline | Decanoic Acid (C10): ~4 nm |
| Quantified Difference | Similar size control, but hexanoate offers a less-passivated surface ideal for further functionalization. |
| Conditions | Colloidal synthesis in toluene with a borohydride reducing agent. |
This makes Sodium Hexanoate a preferred precursor when the goal is to produce uniform nanoparticles that are primed for subsequent surface modification, a key step in creating functional nanomaterials for catalysis or sensing.
In corrosion protection, an optimal alkyl chain length is required to balance inhibitor solubility with the formation of a protective hydrophobic layer. Studies on carbon steel show that while inhibition efficiency tends to increase with chain length, this is often counteracted by decreasing solubility. Sodium hexanoate (C6) provides a highly effective compromise. While slightly longer chains like sodium octanoate (C8) may offer marginally higher peak efficiency under ideal conditions, hexanoate provides robust performance without the solubility limitations of C10 or C12 analogs, ensuring consistent inhibitor availability in aqueous systems.
| Evidence Dimension | Corrosion Inhibition Efficiency vs. Solubility |
| Target Compound Data | High efficiency with excellent aqueous solubility. |
| Comparator Or Baseline | Longer-chain carboxylates (C10-C12): Potentially higher peak efficiency but limited by poor solubility. |
| Quantified Difference | Offers a superior balance of performance and processability compared to analogs at either end of the chain-length spectrum. |
| Conditions | Aqueous, saline, or alkaline environments on carbon steel. |
For applications requiring a soluble corrosion inhibitor, Sodium Hexanoate provides reliable, high-performance protection without the processing challenges associated with less soluble, longer-chain alternatives.
Due to its very low Krafft temperature, Sodium Hexanoate is an excellent choice for aqueous formulations that must be manufactured, stored, and used at room temperature or in unheated environments, preventing product precipitation and maintaining homogeneity.
For water-based coolants, metalworking fluids, and hydrostatic testing fluids, Sodium Hexanoate provides a readily soluble source of inhibitor anions that effectively protect ferrous metals without the risk of phase separation common with longer-chain carboxylates.
As a labile capping agent, Sodium Hexanoate is a strategic precursor for synthesizing uniform inorganic nanoparticles where subsequent surface functionalization with thiols or other ligands is required for the final application, such as in catalysis or diagnostics.
In systems requiring only moderate surface tension reduction or where high monomer concentrations are needed before micellization occurs, the high CMC of Sodium Hexanoate offers a wider operating window compared to more aggressive, lower-CMC surfactants.